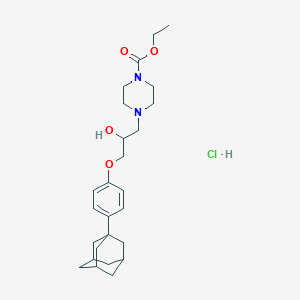

Benzyl 4-((tert-butoxycarbonyl)amino)-4-methylpiperidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

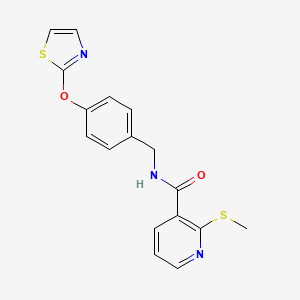

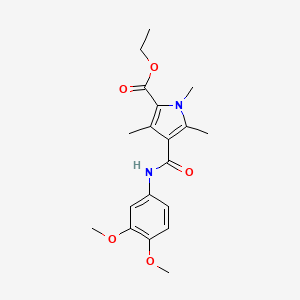

“Benzyl 4-((tert-butoxycarbonyl)amino)-4-methylpiperidine-1-carboxylate” is a chemical compound with the molecular formula C16H23NO4 . It has a molecular weight of 293.36 . The compound is used in organic synthesis .

Synthesis Analysis

The synthesis of compounds similar to “Benzyl 4-((tert-butoxycarbonyl)amino)-4-methylpiperidine-1-carboxylate” often involves the use of tert-butyloxycarbonyl (Boc) as the N α-amino protecting group . This method can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties .

Molecular Structure Analysis

The InChI code for this compound is 1S/C16H23NO4/c1-16(2,3)21-15(20)17(11-7-10-14(18)19)12-13-8-5-4-6-9-13/h4-6,8-9H,7,10-12H2,1-3H3,(H,18,19) . This code provides a standard way to encode the compound’s molecular structure and formula .

Chemical Reactions Analysis

The tert-butyloxycarbonyl (Boc) group is commonly used in peptide synthesis for the protection of the N α-amino moiety . The removal of Boc is achieved by treatment with acid, most often trifluoroacetic acid (TFA), which is a strong acid but a relatively weak nucleophile .

Physical And Chemical Properties Analysis

The compound is a solid . Its SMILES string, which represents the structure of the molecule, is CC©©OC(=O)N(CCCC(O)=O)Cc1ccccc1 .

Applications De Recherche Scientifique

Synthetic Applications in Organic Chemistry

A series of 1-[4-2(aminoethoxy)phenylcarbonyl]-3,5-bis-(benzylidene)-4-piperidones, closely related to Benzyl 4-((tert-butoxycarbonyl)amino)-4-methylpiperidine-1-carboxylate, were discovered and developed as potential drug candidates. These compounds demonstrated significant cytotoxic properties, often surpassing contemporary anticancer drugs. They exhibited tumor-selective toxicity, acting as modulators of multi-drug resistance, inducing apoptosis, generating reactive oxygen species, activating certain caspases, and affecting mitochondrial functions. Additionally, these molecules also showed promising antimalarial and antimycobacterial properties and were well tolerated in mice during short-term toxicity studies. The structure-activity relationships, drug delivery systems, pharmacokinetic studies, and metabolic stability of these compounds have been elaborated, highlighting their potential as antineoplastic drug candidates (Hossain et al., 2020).

Catalytic Non-Enzymatic Kinetic Resolution

Benzyl 4-((tert-butoxycarbonyl)amino)-4-methylpiperidine-1-carboxylate can potentially be involved in catalytic non-enzymatic kinetic resolution (KR) processes. KR of racemic compounds using chiral catalysts is significant in asymmetric organic synthesis. Various catalytic non-enzymatic procedures have been developed, providing high enantioselectivity and yield for both products and recovered starting materials. This area is of great importance, and advancements in catalytic non-enzymatic KR cover literature since 2004, subdivided according to different types of compounds resolved, including alcohols, epoxides, amines, alkenes, carbonyl derivatives, sulfur compounds, and ferrocenes (Pellissier, 2011).

Graphical Synthetic Routes

Vandetanib's existing synthetic routes have been reviewed and analyzed, revealing that tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate and ethyl vanillate are subjected to various chemical processes, including substitution, deprotection, methylation, nitration, reduction, cyclization, chlorination, and further substitution, to synthesize the title compound. This route has shown to yield high commercial value in manufacturing scale (Mi, 2015).

Orientations Futures

The use of tert-butyloxycarbonyl-protected amino acid ionic liquids in organic synthesis is a promising area of research . These compounds can be used as starting materials in dipeptide synthesis with commonly used coupling reagents . This could potentially expand the applicability of amino acid ionic liquids in organic synthesis .

Propriétés

IUPAC Name |

benzyl 4-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O4/c1-18(2,3)25-16(22)20-19(4)10-12-21(13-11-19)17(23)24-14-15-8-6-5-7-9-15/h5-9H,10-14H2,1-4H3,(H,20,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPXPVZUUJLNEHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1)C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(tert-butyl)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2402719.png)

![9-(4-methoxyphenyl)-1,7-dimethyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2402722.png)

![[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2402727.png)